molecular formula C10H10N2O3 B1342496 Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 671820-52-3

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

货号: B1342496
CAS 编号: 671820-52-3
分子量: 206.2 g/mol
InChI 键: YZJFTMHNIACXHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 671820-52-3) is a heterocyclic compound featuring a quinoxaline backbone substituted with a ketone group at position 3 and a methyl ester at position 4. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol . This compound is synthesized via stereoselective methods, such as reactions involving THF and n-BuLi at low temperatures, as observed in analogous heterocyclic syntheses .

属性

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-4,11H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJFTMHNIACXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610106
Record name Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671820-52-3
Record name Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Cyclization of Substituted Benzene Derivatives

One common approach involves the cyclization of appropriately substituted benzene derivatives bearing amino and keto functionalities to form the tetrahydroquinoxaline ring system. For example, N-(4-substituted-benzo)-3-chloropropionylamide derivatives can be reacted with Lewis acids in the presence of homogenizing agents to yield 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline intermediates, which can be further converted to the target compound.

Boron Trifluoride Etherate Mediated Cyclization and Esterification

A detailed synthetic protocol involves a one-pot two-step reaction starting from 2-(2-(benzylamino)benzylidene)malonate derivatives. The process includes:

  • Dissolving the starting material in dry dichloroethane under an inert argon atmosphere.
  • Adding freshly distilled boron trifluoride etherate (BF3·Et2O) dropwise and stirring at elevated temperatures (e.g., 60 °C) for 24 hours to promote cyclization via hydride shift and formation of a difluoroboryl intermediate.
  • Subsequent treatment with hydrochloric acid in dioxane and methanol to hydrolyze the boronate complex and effect N-dealkylation, yielding the this compound.
  • Workup includes extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by flash chromatography.

This method is notable for its redox- and step-economical nature, providing moderate to good yields (e.g., 54%) of the target compound.

Synthesis via N-Substituted Quinoxaline Derivatives

Another approach involves the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives, which can be esterified to the methyl ester form. These derivatives have been synthesized and evaluated for biological activity, indicating the feasibility of functional group modifications on the quinoxaline scaffold.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Lewis acid-mediated cyclization of N-(4-substituted-benzo)-3-chloropropionylamide N-(4-substituted-benzo)-3-chloropropionylamide Lewis acid (e.g., BF3·Et2O) Homogenizing agent, mild heating Moderate to good Produces 6-hydroxy-2-oxo-tetrahydroquinoline intermediate; scalable
Boron trifluoride etherate mediated cyclization and hydrolysis 2-(2-(benzylamino)benzylidene)malonate derivatives BF3·Et2O, HCl/dioxane, MeOH 25-60 °C, 24-30 h total ~54% One-pot, two-step; redox- and step-economical; requires inert atmosphere
Synthesis of N-substituted derivatives followed by esterification Various N-substituted quinoxaline carboxylic acids Esterification reagents (e.g., MeOH, acid catalyst) Standard esterification conditions Variable Enables structural diversity for biological evaluation

Detailed Research Findings

  • The boron trifluoride etherate method exploits a hydride shift triggered N-dealkylative cyclization, which is efficient for constructing the tetrahydroquinoxaline core with a keto group at position 3 and a methyl ester at position 6.
  • The Lewis acid-mediated cyclization method reported in patents provides a practical route to 6-hydroxy-2-oxo-tetrahydroquinoline intermediates, which can be further functionalized to the target compound. This method emphasizes safety, ease, and good yield.
  • Biological studies on N-substituted derivatives of this compound class have demonstrated potent antiproliferative activity, indicating the synthetic methods enable access to pharmacologically relevant molecules.

化学反应分析

Types of Reactions

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 3-hydroxy-1,2,3,4-tetrahydroquinoxaline derivatives. Substitution reactions can lead to a variety of functionalized quinoxalines with potential biological activities .

科学研究应用

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications, including:

作用机制

The mechanism of action of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

相似化合物的比较

Comparison with Similar Compounds

The quinoxaline scaffold is highly modifiable, leading to derivatives with diverse biological and physicochemical properties. Below is a detailed comparison of Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate with structurally analogous compounds:

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
This compound - 3-oxo group
- Methyl ester at C6
C₁₀H₁₀N₂O₃ Purity: 95% ;
Synthetic intermediate for anticancer agents
Inhibits microtubule dynamics, induces apoptosis in cancer cells
Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate - Ethyl ester at C6 C₁₁H₁₂N₂O₃ Boiling point: N/A;
Storage: Room temperature
Under investigation for similar anticancer mechanisms
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate - 2,3-dioxo groups
- Methyl ester at C6
C₁₀H₈N₂O₄ Hazard: H302 (harmful if swallowed) ;
Purity: Lab-grade
Limited biological data; used in crystallography studies
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid - Chiral ethyl group at C2
- Carboxylic acid at C6
C₁₁H₁₂N₂O₃ Stereochemical specificity;
Potential for enantioselective activity
Not yet characterized pharmacologically
1-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid - Ethyl group at N1
- Carboxylic acid at C6
C₁₀H₁₀N₂O₃ Solubility: Enhanced in polar solvents due to -COOH group Industrial applications (CHEMLYTE Solutions)

Key Differences in Physicochemical Properties

  • Solubility: Methyl/ethyl esters (e.g., Methyl 3-oxo-...) exhibit lower polarity compared to carboxylic acid derivatives (e.g., 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid), impacting bioavailability .
  • Stability : The 2,3-dioxo derivative (CAS: 354793-04-7) is more reactive due to additional ketone groups, necessitating careful storage (sealed, dry conditions) .
  • Stereochemistry: Chiral variants like (2R)-2-ethyl-...

生物活性

Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, also known as 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS Number: 450368-34-0), is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

PropertyDetails
Chemical Formula C10H10N2O3
Molecular Weight 206.2 g/mol
IUPAC Name 1-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
PubChem CID 4054533
Appearance Powder

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study synthesized a series of N-substituted derivatives and found that compound 13d showed potent antiproliferative activity against HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) cell lines with IC50 values of 0.126 µM, 0.071 µM, and 0.164 µM respectively. This compound also inhibited tubulin polymerization (IC50 = 3.97 µM) and induced apoptosis by arresting the cell cycle at the G2/M phase .

The biological activity of methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives can be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Compounds derived from this scaffold have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : The compounds induce cell cycle arrest at specific phases (notably G2/M), preventing cancer cells from proliferating.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Activity

In a study published in Nature, a derivative was tested for its ability to inhibit colorectal cancer (CRC) growth. The compound exhibited significant in vitro antiproliferative activity and suppressed colony formation in HCT-116 cells while inducing oxidative stress through the PI3K/AKT/mTOR signaling pathway .

Case Study 2: Structure-Activity Relationship

A research article discussed the structure-activity relationships (SAR) of various tetrahydroquinoxaline derivatives. Compounds with specific functional groups showed enhanced potency against cancer cell lines and were evaluated for their ability to inhibit tubulin polymerization and induce apoptosis .

Summary of Biological Activities

Activity TypeObservations
Antiproliferative Effective against multiple cancer cell lines (IC50 values in low micromolar range)
Tubulin Inhibition Inhibits tubulin polymerization; potential as an antitumor agent
Apoptosis Induction Triggers apoptotic pathways in cancer cells

常见问题

Basic: What are the established synthetic routes for Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions involving substituted quinoxaline precursors. For example, cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo AlCl3-mediated cyclization in 1,2-dichlorobenzene at elevated temperatures (378 K), followed by recrystallization from ethanol to yield the target compound . Alternative routes include functionalizing quinoxaline cores with ester groups under controlled pH and temperature conditions, as seen in derivatives of 3-oxo-tetrahydroquinoxaline .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve regiochemistry and substituent positions. For example, 1^1H NMR signals at δ 3.65 ppm (OCH3_3) and δ 7.13 ppm (aromatic protons) are critical for verifying the ester and quinoxaline moieties .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) provides unambiguous bond lengths and angles. Centroid-to-centroid distances (e.g., 3.724 Å for aromatic stacking) and hydrogen-bonding networks (C–H···O interactions) further validate the structure .

Intermediate: What analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC-MS : High-resolution mass spectrometry coupled with reverse-phase HPLC quantifies purity and detects trace impurities.
  • Elemental Analysis : Combustion analysis (e.g., using a Euro Vector EA-3000) confirms C, H, and N content within ±0.3% of theoretical values .
  • IR Spectroscopy : Peaks at ~1700–1730 cm1^{-1} (C=O stretching) and ~1600 cm1^{-1} (quinoxaline ring vibrations) confirm functional group integrity .

Advanced: How can crystallographic data inconsistencies be resolved during refinement?

Methodological Answer:

  • Software Validation : Use SHELXL for small-molecule refinement and PLATON (via Spek’s structure validation tools) to check for missed symmetry, twinning, or disorder .
  • Cross-Validation : Compare experimental data (e.g., C–H···π interactions) with computational models (DFT-optimized geometries). Discrepancies in bond angles >2σ may indicate overfitting .
  • Data Deposition : Publicly archive raw data (e.g., CCDC entries) for peer validation, as done for related quinoxaline derivatives .

Advanced: What strategies address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Dynamic NMR Studies : Variable-temperature NMR can resolve conformational ambiguities (e.g., cis/trans isomerism in tetrahydroquinoxaline derivatives) that static crystallography might overlook .
  • Multipole Refinement : For electron density mismatches, use HARt or Invariom databases to model anisotropic displacement parameters accurately .
  • Complementary Techniques : Pair X-ray data with neutron diffraction or solid-state NMR to validate hydrogen atom positions and torsional angles .

Advanced: How is this compound evaluated for biological activity in academic research?

Methodological Answer:

  • Tubulin Polymerization Assays : Fluorescence-based assays (e.g., using >99% pure tubulin) measure inhibition kinetics. IC50_{50} values are derived from dose-response curves, with controls for non-specific aggregation .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., N-substituted 3-oxo-tetrahydroquinoxaline derivatives) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to tubulin’s colchicine site, guided by crystallographic data of homologous compounds .

Advanced: What challenges arise in resolving the stereochemistry of synthetic intermediates?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, particularly for intermediates with multiple stereocenters .
  • X-ray Anomalous Dispersion : Use Cu-Kα radiation to determine absolute configuration via Bijvoet differences in crystals containing heavy atoms (e.g., bromine-substituted analogs) .
  • Computational Modeling : Compare experimental optical rotations with DFT-calculated values (e.g., using Gaussian 16) to assign configurations when crystallography is impractical .

Advanced: How are stability and degradation profiles assessed under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–80°C) and monitor degradation via LC-MS. Hydrolysis of the ester group is a common degradation pathway .
  • Kinetic Solubility Assays : Use shake-flask methods with UV detection to measure solubility in PBS or DMSO, critical for in vivo dosing .
  • Solid-State Stability : Store crystals under controlled humidity (0–90% RH) and track phase transitions via PXRD to identify hygroscopicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 2
Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。